molecular formula C13H6ClF2N3O2S B2397090 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide CAS No. 888410-70-6

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B2397090
CAS RN: 888410-70-6
M. Wt: 341.72
InChI Key: SGIJACRVTVARBB-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide” is similar in structure . It has a molecular weight of 224.11 and is stored at room temperature .


Molecular Structure Analysis

The structure of the related compound “2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide” has been determined by CHN analysis, FTIR, and H1 NMR .


Chemical Reactions Analysis

Thiophene-based analogs have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

The related compound “2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide” has a density of 1.332g/cm3 and a boiling point of 210.56ºC at 760 mmHg .

Scientific Research Applications

Apoptosis Induction and Anticancer Potential

Research has identified derivatives of 1,2,4-oxadiazoles, which show promise as novel apoptosis inducers and potential anticancer agents. These compounds have demonstrated activity against several cancer cell lines, including breast and colorectal cancers. Studies suggest that these derivatives can induce apoptosis by arresting cells in specific phases and identifying molecular targets such as TIP47, an IGF II receptor binding protein, indicating a potential pathway for anticancer therapy (Zhang et al., 2005).

Anticonvulsant and Benzodiazepine Receptor Agonism

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed, synthesized, and evaluated as anticonvulsant agents. These compounds showed considerable anticonvulsant activity and did not impair learning and memory in experimental conditions. This suggests their interaction with benzodiazepine receptors, highlighting a potential for developing new therapeutic agents for epilepsy and related disorders (Faizi et al., 2017).

Anti-Diabetic Activity

Compounds containing oxadiazole rings have been explored for their potential as anti-diabetic agents, particularly as Dipeptidyl peptidase-IV (DPP-IV) inhibitors. These inhibitors, known as gliptins, offer a different approach to diabetes treatment by controlling glycemic levels and possibly preventing complications associated with diabetes. Oxadiazoles' unique chemical properties contribute to their effectiveness in drug development for diabetes (Mohammad et al., 2022).

Antitubercular Agents

Pyrrolyl 1,3,4-oxadiazole benzothioate derivatives were synthesized and evaluated for their antitubercular activity. These studies involved pharmacophore hypothesis and Surflex-Docking to understand the structure-activity relationship, indicating that these compounds could be potential leads for developing new InhA inhibitors to treat tuberculosis (Joshi et al., 2015).

Antimicrobial and Antitumor Properties

Further studies have synthesized and evaluated derivatives of 1,3,4-oxadiazoles for their antimicrobial and antitumor activities. These compounds have been tested against various bacterial and fungal strains, showing moderate to good activities. Additionally, certain derivatives have demonstrated significant cytotoxicity against cancer cell lines, underscoring their potential as antimicrobial and anticancer agents (Jadhav et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide” is not available, it’s worth noting that thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety data sheet for the related compound “(5-chlorothiophen-2-yl)methanamine hydrochloride” indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on thiophene derivatives are promising. They are gaining considerable interest due to their wide range of applications such as in optical computing, optical communication, optical telecommunication, and frequency generation . Organic materials with nonlinear optical (NLO) properties, such as thiophene derivatives, have more advantages over inorganic materials due to ease in synthesis, crystal growth, potential to create optical devices, and much faster optical nonlinearities .

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF2N3O2S/c14-9-5-4-8(22-9)12-18-19-13(21-12)17-11(20)10-6(15)2-1-3-7(10)16/h1-5H,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIJACRVTVARBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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